molecular formula C9H12N2O2 B1627778 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid CAS No. 226917-15-3

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid

Cat. No. B1627778
CAS RN: 226917-15-3
M. Wt: 180.2 g/mol
InChI Key: XNICZRGXAXLQTF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAC is a heterocyclic compound that contains a pyridine ring and a carboxylic acid functional group. This compound is widely used in various fields, including pharmaceuticals, organic synthesis, and material science.

Mechanism of Action

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In the field of pharmacology, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid acts as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid exhibits cytotoxic effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has also been shown to exhibit anti-inflammatory and anti-viral effects.

Advantages and Limitations for Lab Experiments

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is readily available and relatively inexpensive. However, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has some limitations, including its toxicity and potential environmental hazards.

Future Directions

There are several future directions for research involving 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid. One potential area of research is the development of new anti-cancer drugs that utilize 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid as an intermediate. Additionally, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid could be used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging. Further research is also needed to investigate the potential environmental hazards associated with the use of 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid.

Scientific Research Applications

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In pharmaceuticals, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is used as an intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs. 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is also used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging.

properties

IUPAC Name

2-(dimethylamino)-6-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13)5-8(10-6)11(2)3/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNICZRGXAXLQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591607
Record name 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid

CAS RN

226917-15-3
Record name 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon, a solution of 2-chloro-6-methyl-isonicotinic acid tert.-butyl ester (625 mg 2.75 mmol), Na tert.-butylate (396 mg, 4.10 mmol), Xantphos (173 mg, 0.30 mmol) and Pd(OAc)2 (83 mg, 0.37 mmol) in 2 M dimethylamine in THF (35 mL) is stirred at 110° C. for 18 h. The dark reaction mixture is cooled to rt, diluted with 6 N aq. HCl and extracted with diethyl ether (4×60 mL). The org. extracts are concentrated, the residue is dissolved in 6 N aq. HCl and heated to 100° C. for 18 h. The orange suspension is concentrated, dissolved in 1 N aq. NaOH (40 mL) and concentrated again. The residue is dissolved in 1 N aq. NaOH (3 mL) and methanol and separated by MPLC on RP-C18 silica gel to give 2-dimethylamino-6-methyl-isonicotinic acid (1.1 g) as a beige oil; LC-MS: tR=0.44 min, [M+H]+=181.07.
Quantity
625 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na tert.-butylate
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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